Pazopanib hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of Pazopanib hydrochloride involves a series of chemical transformations. Starting from 2-ethylaniline, the compound undergoes nitration, cyclization, and methylation to form an intermediate compound, 2,3-dimethyl-N-(2-chloropyrimidin-4-yl)-N-methyl-2H-indazol-6-amine. This intermediate then undergoes further reactions including reduction, nucleophilic substitution, and condensation with 2-methyl-5-aminobenzene sulfonamide, followed by salt formation to yield Pazopanib hydrochloride. The overall yields from these syntheses range from approximately 28% to 39.6%, indicating the complexity and efficiency of the process (Ping, 2010), (Dengke, 2011), (Shu-xin, 2013).
Scientific Research Applications
Treatment of Advanced Renal Cell Carcinoma : Pazopanib has shown effectiveness in the treatment of advanced renal cell carcinoma, with a significant increase in progression-free survival (Nieto et al., 2011), (Sternberg et al., 2010).
Activity Against Various Tumors : It has displayed activity against a range of tumors including renal cell cancer, breast cancer, soft tissue sarcoma, thyroid cancer, hepatocellular cancer, and cervical cancer (Schutz, Choueiri & Sternberg, 2011).
Mechanism of Action : Pazopanib works primarily through antiangiogenic properties by inhibiting the vascular endothelial growth factor receptor and platelet-derived growth factor receptor (Keisner & Shah, 2011).
Use in Soft Tissue Sarcoma : In metastatic soft-tissue sarcoma, pazopanib has been effective after standard chemotherapy, as demonstrated by the PALETTE study (van der Graaf et al., 2012).
Phase I Trials : Phase I trials have shown pazopanib's safety and potential antitumor activity across various tumor types (Hurwitz et al., 2009).
Treatment of Medullary Thyroid Carcinoma : Pazopanib has shown promising clinical activity in metastatic medullary thyroid cancer with manageable toxicities (Bible et al., 2014).
Cardiovascular System Impact : The drug's impact on the cardiovascular system has been a subject of research, especially its side effects like hypertension and QT interval prolongation (Justice et al., 2018).
Pharmacokinetics and Pharmacodynamics : Studies have explored the pharmacokinetics and pharmacodynamics of pazopanib, including its efficacy and safety profiles in different conditions and with varying food intake (Heath et al., 2010).
Preclinical and Clinical Trials : Pazopanib's efficacy in various cancers has been studied through preclinical and clinical trials, revealing its anti-angiogenic properties (Castañeda & Gómez, 2009), (Chellappan et al., 2017).
Hepatotoxicity in Rats : An experimental rat model showed significant pazopanib-induced hepatotoxicity, providing insights into potential liver-related side effects in humans (Cetin et al., 2018).
Efficacy in Glioblastoma : A study on recurrent glioblastoma indicated that single-agent pazopanib did not significantly prolong progression-free survival in this patient population (Iwamoto et al., 2010).
Maintenance Therapy in Ovarian Cancer : Pazopanib has been evaluated as a maintenance therapy in ovarian cancer, demonstrating a median improvement in progression-free survival (du Bois et al., 2014).
Future Directions
properties
IUPAC Name |
5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2S.ClH/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHIQUBXFFAOMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212956 | |
Record name | Pazopanib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pazopanib hydrochloride | |
CAS RN |
635702-64-6 | |
Record name | Pazopanib hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635702-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pazopanib hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635702646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pazopanib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAZOPANIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33Y9ANM545 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.